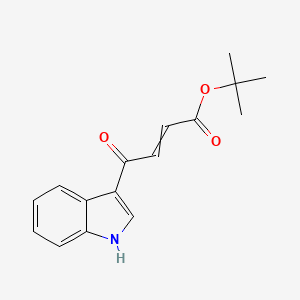![molecular formula C6H14BBrS2 B14377826 Borane, bromobis[(1-methylethyl)thio]- CAS No. 89449-88-7](/img/structure/B14377826.png)
Borane, bromobis[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, bromobis[(1-methylethyl)thio]- is a boron-containing compound with the molecular formula C6H14BBrS2. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry .
Méthodes De Préparation
The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Borane, bromobis[(1-methylethyl)thio]- can be compared with other similar boron-containing compounds such as:
Bromobis(dimethylamino)borane: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior and applications.
Triethylborane: Known for its use in organic synthesis, it differs in its structure and specific applications.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions, it has different reactivity and applications compared to borane, bromobis[(1-methylethyl)thio]-.
The uniqueness of borane, bromobis[(1-methylethyl)thio]- lies in its specific substituents, which impart distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89449-88-7 |
|---|---|
Formule moléculaire |
C6H14BBrS2 |
Poids moléculaire |
241.0 g/mol |
Nom IUPAC |
bromo-bis(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
Clé InChI |
KCFFTSWGWDWIRF-UHFFFAOYSA-N |
SMILES canonique |
B(SC(C)C)(SC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


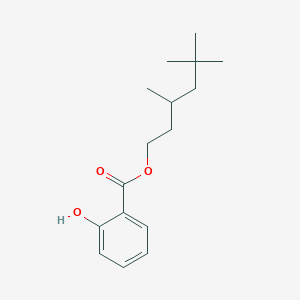
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
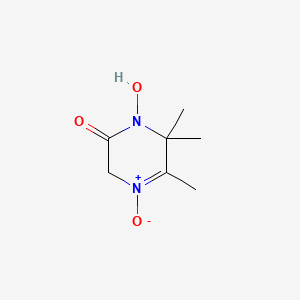
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
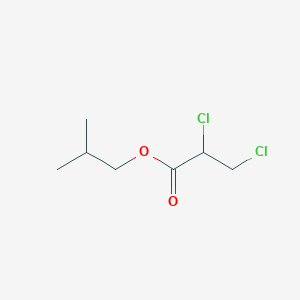
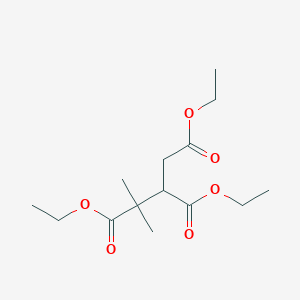
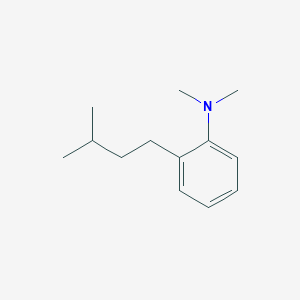
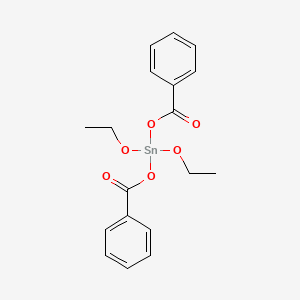
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

